1-(7-methyl-9H-carbazol-3-yl)ethanone
Description
1-(7-Methyl-9H-carbazol-3-yl)ethanone is a carbazole derivative characterized by an acetyl group (-COCH₃) at position 3 and a methyl group (-CH₃) at position 7 of the carbazole core. Carbazoles are aromatic heterocyclic compounds with a 9H-carbazole skeleton (two benzene rings fused to a pyrrole ring). This compound is of interest due to its structural similarity to bioactive carbazole derivatives, which are explored for antimicrobial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-(7-methyl-9H-carbazol-3-yl)ethanone |
InChI |
InChI=1S/C15H13NO/c1-9-3-5-12-13-8-11(10(2)17)4-6-14(13)16-15(12)7-9/h3-8,16H,1-2H3 |
InChI Key |
YNKFXJJSPLSRRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the carbazole core significantly influence physicochemical and biological properties. Key comparisons include:
Key Observations :
- N-Alkylation (e.g., -CH₃, -C₈H₁₇ at N9) : Increases lipophilicity and alters solubility, critical for membrane permeability in drug design .
- Acetyl Group (C3) : Enhances reactivity in condensation and cyclization reactions, enabling synthesis of oxadiazole and triazole derivatives .
- Methyl Group at C7 : Steric hindrance at C7 may reduce intermolecular stacking in solid-state applications compared to N-alkylated derivatives .
Physicochemical Properties
- Solubility: N-alkylation (e.g., octyl chain) drastically improves solubility in non-polar solvents, whereas C7-methyl derivatives may exhibit lower solubility due to reduced symmetry .
- Thermal Stability : Acetylated carbazoles generally decompose above 250°C, making them suitable for high-temperature applications in materials science .
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